![molecular formula C12H36N2Si4Zn B077976 Bis[bis(triméthylsilyl)amino]zinc CAS No. 14760-26-0](/img/structure/B77976.png)

Bis[bis(triméthylsilyl)amino]zinc

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis[bis(trimethylsilyl)amino] zinc and related compounds has been reported through various methods. One approach involves the reaction of [(trimethylsilyl)methyl]magnesium chloride with anhydrous zinc(II) chloride, leading to bis[(trimethylsilyl)methyl]zinc with high yield. Alternative synthesis routes include reactions with zinc/copper couple or direct interaction with bis[(trimethylsilyl)methyl]mercury under ambient conditions (Banwell & Renner, 2004).

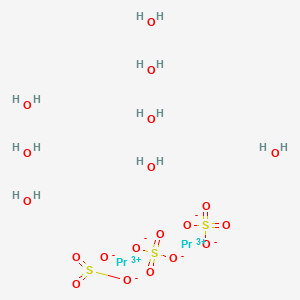

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction studies, have been conducted to understand the geometry and bonding characteristics of bis[bis(trimethylsilyl)amino] zinc complexes. These studies reveal the coordination environment around zinc atoms and provide insights into the steric and electronic effects of the trimethylsilyl groups on the central metal atom (Guzyr et al., 2006).

Chemical Reactions and Properties

Bis[bis(trimethylsilyl)amino] zinc is known for its reactivity towards a variety of chemical agents, including amides of sulfonimidic acids, leading to bischelate zinc complexes. These reactions are significant for understanding the chemical behavior of zinc in different coordination environments and for exploring new pathways in zinc chemistry (Guzyr et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility in various solvents, of bis[bis(trimethylsilyl)amino] zinc and its derivatives, are crucial for handling and application in synthetic protocols. These compounds typically exhibit high volatility and sensitivity to moisture, necessitating careful storage and manipulation under inert atmosphere conditions (Banwell & Renner, 2004).

Chemical Properties Analysis

The chemical properties of bis[bis(trimethylsilyl)amino] zinc, including its reactivity with electrophiles, nucleophiles, and its role in catalysis, highlight its versatility as an organometallic reagent. Its application in forming niobium and tantalum alkyls demonstrates the potential of using bis[bis(trimethylsilyl)amino] zinc in synthesizing complex metal-organic frameworks and catalysts (Moorhouse & Wilkinson, 1974).

Applications De Recherche Scientifique

Synthèse de composés complexes

“Bis[bis(triméthylsilyl)amino]zinc” peut être utilisé dans la synthèse de composés complexes. Par exemple, il a été utilisé dans la synthèse d'un complexe de zinc dans une boîte à gants . Le complexe de zinc a été dissous dans du benzène, et un ligand a été ajouté lentement à la solution du complexe de zinc. La solution a ensuite été agitée pendant 2 heures .

Production de composés de silicium

“this compound” pourrait être utilisé dans la production de composés de silicium. Les composés de silicium ont une large gamme d'applications, y compris dans la production d'adhésifs, de mastics, de revêtements et de nombreux autres matériaux .

Recherche et développement

“this compound” est probablement utilisé dans la recherche et le développement dans le domaine de la chimie, en particulier dans l'étude des complexes de zinc et de leurs propriétés .

Safety and Hazards

Orientations Futures

“Bis[bis(trimethylsilyl)amino] zinc” and similar compounds are being studied for their potential applications in various fields. For instance, zinc complexes bearing dinucleating bis(imino-pyridine)binaphthol ligands have shown promise as highly active and robust catalysts for the lactide polymerization .

Mécanisme D'action

Target of Action

Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .

Mode of Action

The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .

Biochemical Pathways

It’s also used as a reagent in research aimed at drug creation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .

Analyse Biochimique

. .

Biochemical Properties

Bis[bis(trimethylsilyl)amino] zinc has been found to interact with zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Bis[bis(trimethylsilyl)amino] zinc involves binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in the synthesis of various polyesters, highlighting its potential in enhancing polymerization efficiency and selectivity .

Propriétés

IUPAC Name |

zinc;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Zn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUYQBZUVUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193044 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3999-27-7, 14760-26-0 | |

| Record name | Zinc, bis(hexamethyldisilylamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis[bis(trimethylsilyl)amide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?

A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)